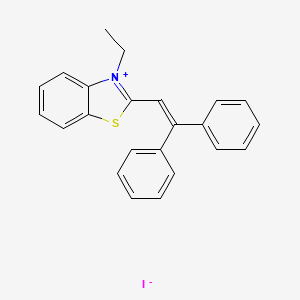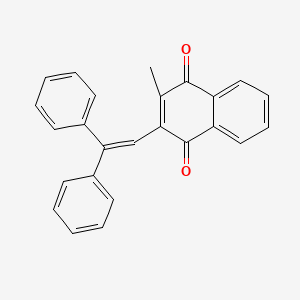
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene core substituted with a diphenylethenyl group and a methyl group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione typically involves the reaction of 2,2-diphenylethenyl derivatives with naphthalene-1,4-dione under specific conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a catalyst in a toluene solvent under an inert atmosphere . The reaction is carried out at room temperature, ensuring the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents such as aluminum chloride and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant applications in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Known for its electrical charge transport properties and aggregated induced emission behavior.
1,4-Bis(2,2-diphenylethenyl)benzene: Used as an efficient emitting material for organic light-emitting diodes.
2-(2,2-Dicyclohexylethyl)piperidine: Prepared via catalytic hydrogenation and used in various chemical applications.
Uniqueness
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione stands out due to its specific substitution pattern on the naphthalene core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and in scientific research exploring novel organic reactions and mechanisms.
Eigenschaften
CAS-Nummer |
93403-94-2 |
|---|---|
Molekularformel |
C25H18O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-(2,2-diphenylethenyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C25H18O2/c1-17-22(25(27)21-15-9-8-14-20(21)24(17)26)16-23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-16H,1H3 |
InChI-Schlüssel |
BQHWKBYBWVUKRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione](/img/structure/B14358149.png)
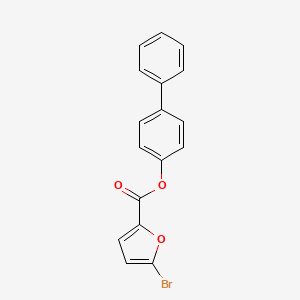
![Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14358154.png)
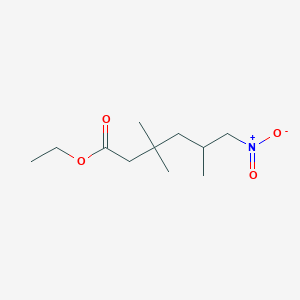
![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)
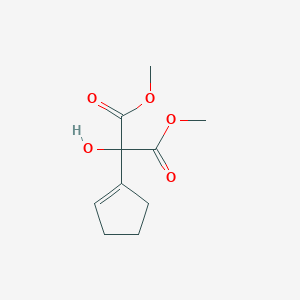
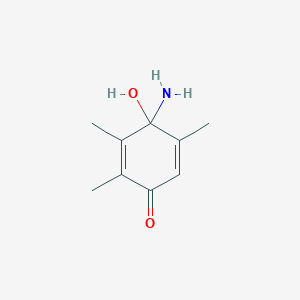
![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
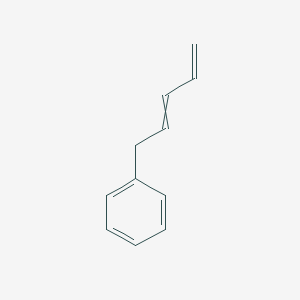
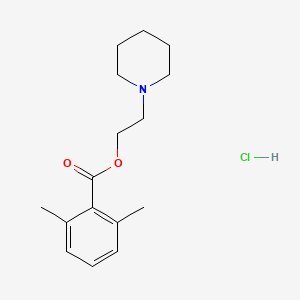
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
